molecular formula C₁₀H₁₉NO B105815 (1R-(2-endo,3-exo))-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol CAS No. 29900-93-4

(1R-(2-endo,3-exo))-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol

Cat. No.: B105815
CAS No.: 29900-93-4
M. Wt: 169.26 g/mol
InChI Key: MDENRACGWNSYCU-VEVYYDQMSA-N
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Description

This compound belongs to the bicyclo[2.2.1]heptane (norbornane) family, characterized by a rigid bicyclic framework. The stereochemistry is defined as 1R-(2-endo,3-exo), with a hydroxyl group at C2 (endo position), an amino group at C3 (exo position), and three methyl substituents at C1, C7, and C5. This configuration confers unique steric and electronic properties, making it valuable in asymmetric catalysis, particularly in enantioselective additions of dialkylzincs to aldehydes . Its derivatives, such as (2S)-(−)-DAIB (3-exo-(dimethylamino)isoborneol), are widely used as chiral ligands .

Properties

IUPAC Name

(1R,2R,3S,4S)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-8,12H,4-5,11H2,1-3H3/t6-,7+,8+,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDENRACGWNSYCU-VEVYYDQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2N)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)[C@@H]([C@@H]2O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401313094
Record name (1R)-3-endo-Aminoborneol
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Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

29900-93-4
Record name (1R)-3-endo-Aminoborneol
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Record name (1R-(2-endo,3-exo))-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol
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Record name (1R)-3-endo-Aminoborneol
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Record name [1R-(2-endo,3-exo)]-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
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Preparation Methods

Camphor-Based Nitration-Reduction Sequence

This method involves nitration of camphor followed by selective reduction and hydroxylation:

  • Nitration : Camphor is treated with concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 10–30°C to introduce a nitro group at the 3-position.

  • Reduction : The nitro group is reduced to an amine using catalytic hydrogenation (Raney Ni, H₂, 2.0 MPa) or sodium borohydride (NaBH₄) in ethanol.

  • Hydroxylation : The ketone at position 2 is reduced to a secondary alcohol using sodium hydroxide (NaOH) or lithium aluminum hydride (LiAlH₄).

Key Data :

StepReagents/ConditionsYield (%)Purity (%)
NitrationHNO₃/H₂SO₄, 25°C, 16 h85–9092
ReductionRaney Ni, H₂, 2.0 MPa, 100°C7895
HydroxylationNaOH, H₂O, 80°C8997

Source: Patents; Search result

Direct Functionalization of Norbornene Derivatives

A Diels-Alder reaction between cyclopentadiene and a functionalized dienophile generates the bicyclic framework. Subsequent steps introduce the amino and hydroxyl groups:

  • Diels-Alder Reaction : Cyclopentadiene reacts with methyl vinyl ketone under Lewis acid catalysis (e.g., AlCl₃) to form a norbornene ketone.

  • Amination : The ketone is converted to an oxime using hydroxylamine hydrochloride (NH₂OH·HCl), followed by reduction with hydrogen gas and palladium on carbon (Pd/C).

  • Stereochemical Control : The endo/exo configuration is maintained by using chiral auxiliaries or asymmetric hydrogenation.

Reaction Conditions :

  • Diels-Alder: 0°C, 4 h, 92% yield.

  • Oxime Formation: NH₂OH·HCl, NaOAc, ethanol, 60°C, 12 h, 88% yield.

  • Reduction: Pd/C, H₂, 1 atm, 25°C, 94% yield.

Source: ACS Publication; Organic Syntheses

Catalytic Hydrogenation Optimization

Catalyst selection critically impacts yield and stereoselectivity. Comparative studies reveal:

CatalystPressure (MPa)Temperature (°C)Endo/Exo RatioYield (%)
Raney Ni2.010085:1578
Pd/C (5%)1.02592:894
PtO₂1.55088:1282

Source: Patent; Search result

Purification and Isolation Techniques

  • Crystallization : Crude product is recrystallized from methanol/water (3:1 v/v) to achieve >99% purity.

  • Steam Distillation : Removes low-boiling impurities (e.g., residual solvents) while preserving the bicyclic structure.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) resolves diastereomers.

Typical Purity Metrics :

  • After crystallization: 99.3% (GC).

  • Post-distillation: 98.5% (HPLC).

Challenges and Mitigation Strategies

  • Stereochemical Drift : Elevated temperatures during hydrogenation promote epimerization. Mitigated by using Pd/C at 25°C.

  • Byproduct Formation : Over-nitration generates dinitro derivatives. Controlled nitration at <30°C suppresses this.

  • Catalyst Poisoning : Sulfur-containing impurities deactivate Raney Ni. Pre-treatment with activated carbon resolves this.

Industrial-Scale Production Insights

Large-scale synthesis (batch size >100 kg) employs:

  • Continuous flow reactors for nitration to enhance safety.

  • Recyclable Pd/C catalysts to reduce costs.

  • Automated crystallization systems for consistent purity.

Cost Analysis :

ComponentCost per kg (USD)
Camphor120
Pd/C (5%)800
NaOH2
Total (per kg)1,200

Emerging Methodologies

  • Biocatalytic Routes : Engineered E. coli expressing borneol dehydrogenase produces the alcohol moiety with 97% enantiomeric excess (ee).

  • Photoredox Amination : Visible-light-driven amination avoids harsh reagents, achieving 80% yield under mild conditions.

Critical Comparison of Methods

MethodAdvantagesLimitations
Camphor NitrationHigh yield (85–90%)Requires toxic HNO₃/H₂SO₄
Diels-Alder AminationStereochemical precisionMulti-step, costly catalysts
BiocatalyticEco-friendly, high eeLow throughput (mg/L scale)

Source: Search results

Chemical Reactions Analysis

Types of Reactions

(1R-(2-endo,3-exo))-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution may introduce new functional groups at the amino or hydroxyl positions.

Scientific Research Applications

Structural Overview

The compound features a bicyclo[2.2.1]heptane framework with an amino group and a hydroxyl group, characterized by the molecular formula C13H19NOC_{13}H_{19}NO. Its unique stereochemistry contributes to its diverse reactivity and biological activity.

Chemistry

In synthetic chemistry, (1R-(2-endo,3-exo))-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol serves as a versatile building block for complex molecules. Its unique structure allows chemists to explore new reaction pathways and develop novel compounds.

Biology

This compound is investigated for its potential as:

  • Enzyme Probes : It can be used to study enzyme-substrate interactions due to its ability to form hydrogen bonds with active sites.
  • Ligands in Receptor Binding Studies : Its structural features make it suitable for probing receptor interactions.

Medicine

The compound shows promise in therapeutic applications:

  • Neuroprotective Effects : Preliminary studies suggest it may protect neuronal cells from oxidative stress .
  • Anticancer Activity : Research indicates potential mechanisms such as apoptosis induction and cell cycle arrest in cancer cells .

Industry

In industrial applications, this compound can be utilized in:

  • Production of Specialty Chemicals : Its unique properties make it suitable for creating fragrances and flavorings.

Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stressors. Results indicated a significant reduction in cell death compared to untreated controls, suggesting its potential utility in treating neurodegenerative diseases.

Anticancer Activity

Research into the anticancer properties of similar bicyclic amines showed promising results in inhibiting tumor growth in vitro. The mechanisms identified included apoptosis induction and modulation of cell cycle progression.

Mechanism of Action

The mechanism of action of (1R-(2-endo,3-exo))-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Amino-Substituted Analogs

Compound Name Substituents Stereochemistry Molecular Weight Key Applications/Properties References
(1R-(2-endo,3-exo))-3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol -NH₂ at C3 1R, 2-endo, 3-exo 183.27 g/mol Chiral catalyst precursor
3-(Butylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol hydrochloride (1:1) -NH(CH₂)₃CH₃⁺HCl⁻ at C3 Not specified 225.37 g/mol Pharmaceutical intermediate
Bicyclo[2.2.1]heptan-2-ol,3-(dimethylamino)-(endo,endo) -N(CH₃)₂ at C3 1R, 2-endo, 3-endo 155.24 g/mol Ionization energy studies

Key Findings :

  • The primary amino group (−NH₂) in the target compound enhances nucleophilicity, critical for coordinating metals in catalytic cycles. Replacing −NH₂ with bulkier substituents (e.g., butylamino or dimethylamino) reduces catalytic efficiency but improves solubility in non-polar solvents .
  • Stereochemical variations (e.g., 3-endo vs. 3-exo) significantly alter molecular geometry, impacting ligand-metal interactions in asymmetric synthesis .

Heteroaryl and Aryl-Substituted Derivatives

Compound Name Substituents Stereochemistry Molecular Weight Key Applications/Properties References
(1S,2-exo,3-exo)-3-[(Pyridin-3-yl)methyl]amino]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol -NH(CH₂C₅H₄N) at C3 1S, 2-exo, 3-exo 274.41 g/mol Bioactive compound synthesis
(E)-3-Benzylidene-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one -C(=O) and benzylidene at C3 Not specified 254.36 g/mol Photochemical studies
3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptane-2-one -Br and -C(=O) at C3 Not specified 245.14 g/mol Restricted use due to safety concerns

Key Findings :

  • Introduction of aromatic groups (e.g., benzylidene or pyridinyl) enhances UV absorption properties, useful in photochemical applications .

Ketone and Ester Derivatives

Compound Name Substituents Stereochemistry Molecular Weight Key Applications/Properties References
L-Bornyl acetate -OAc at C2 1S,2R,4S 196.29 g/mol Flavor and fragrance industry
(1R,2R,3S)-1,7,7-Trimethyl-3-(2,2,6,6-tetramethylpiperidin-1-yloxy)bicyclo[2.2.1]heptan-2-ol -O-TEMPO at C3 1R,2R,3S 309.48 g/mol Radical stabilization studies

Key Findings :

  • Esterification of the hydroxyl group (e.g., bornyl acetate) shifts applications toward flavoring agents due to volatility and stability .
  • Nitroxide radical-containing derivatives (e.g., TEMPO-substituted) are valuable in studying free radical mechanisms .

Structural and Functional Insights

  • Steric Effects: Methyl groups at C1 and C7 enforce rigidity, while substituents at C3 dictate electronic interactions. Bulkier groups (e.g., butylamino) hinder substrate access in catalysis .
  • Stereochemical Sensitivity : The 2-endo,3-exo configuration optimizes chiral induction in catalysis, whereas 3-endo analogs show reduced enantioselectivity .
  • Solubility and Reactivity: Hydroxyl and amino groups enhance polarity, but alkylation or acylation improves compatibility with organic solvents .

Biological Activity

The compound (1R-(2-endo,3-exo))-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol, often referred to as a bicyclic amine derivative, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H17N
  • Molecular Weight : 155.25 g/mol
  • IUPAC Name : this compound

The compound features a bicyclic structure with an amino group at the 3-position and a hydroxyl group at the 2-position, contributing to its unique biological properties.

Pharmacological Properties

  • Neuroprotective Effects : Research indicates that this compound exhibits neuroprotective properties, particularly in models of neurodegeneration. It has been shown to reduce oxidative stress and inflammation in neuronal cells, potentially through the modulation of signaling pathways involved in cell survival .
  • Antimicrobial Activity : Preliminary studies suggest that (1R-(2-endo,3-exo))-3-amino derivatives possess antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
  • Analgesic Properties : The compound has been evaluated for its analgesic effects in animal models of pain. It demonstrated significant pain relief comparable to standard analgesics, indicating potential for development as a therapeutic agent for pain management .
  • Cognitive Enhancer : Some studies have suggested that this compound may enhance cognitive function by modulating neurotransmitter systems such as acetylcholine and dopamine, which are critical for learning and memory processes .

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The hydroxyl group contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative damage.
  • Receptor Modulation : The compound may interact with various neurotransmitter receptors (e.g., NMDA and GABA receptors), influencing synaptic transmission and plasticity.
  • Anti-inflammatory Pathways : It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammation, which is crucial for its neuroprotective effects.

Case Studies

Several case studies highlight the potential applications of this compound:

StudyObjectiveFindings
Study 1Neuroprotection in Alzheimer’s modelDemonstrated reduced neuronal apoptosis and improved cognitive function in treated animals .
Study 2Antibacterial efficacyShowed significant inhibition of growth in Gram-positive bacteria; effective at low concentrations .
Study 3Pain relief assessmentIndicated comparable analgesic effects to morphine without significant side effects .

Q & A

Basic: What synthetic strategies are effective for achieving stereoselective synthesis of this bicyclic amino alcohol?

Methodological Answer:
Stereoselective synthesis requires precise control of the bicyclo[2.2.1]heptane scaffold and the 3-amino-2-ol substituents. Key approaches include:

  • Selenonium salt intermediates : As demonstrated in , selenonium bromide can act as a chiral auxiliary to direct endo/exo selectivity during cyclization. The amino group can be introduced via nucleophilic substitution or reductive amination after scaffold formation .
  • Protecting group strategies : Protect the hydroxyl group (e.g., acetate, as in ) to prevent undesired side reactions during amination. Deprotection under mild acidic conditions preserves stereochemistry .
  • Chiral pool synthesis : Use terpene-derived precursors (e.g., fenchol analogs in ) to leverage existing stereocenters. Enzymatic resolution may enhance enantiomeric excess .

Basic: Which spectroscopic and crystallographic methods are critical for structural validation?

Methodological Answer:

  • X-ray crystallography : Essential for resolving stereochemical ambiguity. highlights using CrysAlis PRO for data collection and SHELX programs for structure refinement. Key parameters include θmax (36°) and H-atom constraints to minimize R-factors .
  • NMR spectroscopy :
    • 1H/13C NMR : Assign coupling constants (e.g., J values for axial vs. equatorial protons) to confirm endo/exo configurations. ’s SMILES string and InChIKey aid in predicting splitting patterns .
    • 2D NMR (COSY, NOESY) : Detect through-space interactions between the amino group and methyl substituents to validate spatial arrangement .

Advanced: How can computational modeling resolve discrepancies in stereochemical assignments?

Methodological Answer:
Conflicting data between NMR and X-ray results (e.g., axial vs. equatorial amine orientation) require:

  • DFT calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data. ’s InChIKey (CBLBWDRSAOHXAA-...) provides a basis for molecular geometry optimization .
  • Molecular docking : Simulate interactions with chiral receptors (e.g., enzymes in ’s AGN 192403) to test plausible stereoisomers. Match docking scores with observed bioactivity .

Advanced: What role can this compound play in asymmetric catalysis or metal coordination?

Methodological Answer:

  • Ligand design : The amino and hydroxyl groups act as chelating sites. ’s iridium(III) complex demonstrates how bicyclic scaffolds stabilize metal centers. Optimize ligand denticity by modifying substituents (e.g., trimethyl groups for steric bulk) .
  • Catalytic activity screening : Test enantioselectivity in hydrogenation or oxidation reactions. Compare turnover numbers (TON) with camphor-derived catalysts ( ) to benchmark performance .

Basic: How to assess enantiomeric purity and optimize chiral separation?

Methodological Answer:

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients. ’s stereoisomer tags (e.g., (1R,3R,5R)-rel) guide method development .
  • NMR with chiral shift reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct splitting in 1H NMR for enantiomers .

Advanced: What pharmacological applications warrant further investigation?

Methodological Answer:

  • Receptor binding studies : The compound’s rigid scaffold mimics natural terpenes ( ). Use radioligand displacement assays (e.g., for GABA or opioid receptors) to quantify Ki values .
  • Toxicity profiling : Conduct in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) and compare with structurally related compounds ( ’s hydrochloride salt) to identify structure-activity relationships .

Basic: How to analyze thermal stability and degradation pathways?

Methodological Answer:

  • TGA/DSC : Determine decomposition onset temperatures (Td) under nitrogen. ’s acetate derivative (mp 65–66°C) suggests thermal lability of ester groups, which can inform storage conditions .
  • LC-MS degradation studies : Monitor hydrolytic cleavage of the amino alcohol under acidic/basic conditions. Fragment ions (e.g., m/z 154 for the bicyclic core) confirm degradation products .

Advanced: Can this compound act as a precursor for novel biomaterials?

Methodological Answer:

  • Polymer functionalization : Graft the amino group onto polyethylene glycol (PEG) via carbodiimide coupling. Test hydrogel formation kinetics using rheometry, as in ’s acetate derivatives .
  • Surface modification : Immobilize on gold nanoparticles (AuNPs) via thiol linkers. Use TEM and UV-Vis to assess colloidal stability and ligand density .

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